4'-(Trifluoromethyl)-3,4-biphenyldiamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11F3N2 |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(17)12(18)7-9/h1-7H,17-18H2 |
InChI Key |
RCBZPPKGMFRMKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Established Synthetic Routes to Biphenyldiamine (B8625781) Scaffolds
The construction of the biphenyldiamine core is central to the synthesis. Several cross-coupling strategies have proven effective for creating the pivotal carbon-carbon bond between the two aryl rings.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of biaryl linkages. gre.ac.ukwikipedia.orgorgsyn.orgwikipedia.org The Suzuki-Miyaura coupling, in particular, is a widely used method for synthesizing biphenyl (B1667301) derivatives due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. gre.ac.ukuliege.beresearchgate.netgoogle.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. uliege.bersc.org For the synthesis of a biphenyldiamine scaffold, this could involve the reaction of a bromoaniline derivative with a suitable arylboronic acid. uliege.be The experimental conditions can be carefully adjusted to accommodate various substituents, enhancing the versatility of this method. uliege.be
The Ullmann reaction, one of the earliest methods for biaryl synthesis, traditionally involves the copper-mediated coupling of two aryl halides at elevated temperatures. wikipedia.orgchem-station.comorganic-chemistry.org While effective, the classical Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. wikipedia.orgchem-station.com Modern variations have been developed that utilize palladium or nickel catalysts and milder reaction conditions, expanding the substrate scope. wikipedia.orgchem-station.com
The Negishi coupling offers another powerful method for C-C bond formation, utilizing organozinc reagents which are coupled with organic halides in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is noted for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.org The Negishi coupling has found significant use in the total synthesis of complex molecules. wikipedia.orgnih.gov
The Stille reaction employs organotin compounds (organostannanes) that react with organic halides or triflates, catalyzed by palladium. orgsyn.orgwikipedia.orgorganic-chemistry.orgthermofisher.com A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. orgsyn.orgthermofisher.com However, a significant drawback is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org
| Reaction | Key Reagents | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl halide, Arylboronic acid | Palladium | Mild conditions, commercially available reagents, high functional group tolerance | Potential for boronic acid decomposition |
| Ullmann | Aryl halide | Copper (classic), Pd/Ni (modern) | Effective for electron-deficient aryl halides | Harsh conditions and stoichiometric copper in classic method wikipedia.orgchem-station.com |
| Negishi | Aryl halide, Organozinc reagent | Palladium or Nickel | High reactivity and functional group tolerance wikipedia.org | Air and water sensitivity of organozinc reagents |
| Stille | Aryl halide, Organostannane | Palladium | Air and moisture stable reagents, wide functional group compatibility orgsyn.orgwikipedia.orgthermofisher.com | Toxicity of tin compounds wikipedia.orgorganic-chemistry.org |
Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com While not a direct method for forming the biphenyl core, reductive amination can be a crucial step in synthesizing precursors or modifying existing biphenyl structures to introduce amino groups. organic-chemistry.org For instance, a biphenyl ketone could be converted to a biphenylamine through this two-step, one-pot process. wikipedia.org
Other amination techniques for aryl systems include palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction directly forms a bond between an aryl halide and an amine, and it has become a powerful tool in organic synthesis for the preparation of anilines and their derivatives.
Oxidative coupling presents an alternative strategy for constructing biaryl systems directly from C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. google.com The photocatalytic oxidative coupling of aryl amines has been shown to selectively synthesize azoaromatic compounds, which can be further transformed into biaryl diamines. nih.gov This method can be carried out under an ambient air atmosphere using various photocatalysts. nih.gov Additionally, biocatalytic oxidative cross-coupling reactions using cytochrome P450 enzymes are emerging as a promising strategy for biaryl bond formation, offering high selectivity. nih.gov These enzymatic methods have the potential to overcome limitations associated with small-molecule-mediated approaches. nih.gov
Approaches for Introducing Trifluoromethyl Groups
The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a critical step in the synthesis of 4'-(Trifluoromethyl)-3,4-biphenyldiamine. The strong electron-withdrawing nature of the CF₃ group can significantly influence the electronic properties and reactivity of the molecule.
Electrophilic trifluoromethylation involves the direct introduction of a "CF₃⁺" equivalent to an aromatic ring. acs.orgtcichemicals.com A significant advancement in this area has been the development of hypervalent iodine reagents, often referred to as Togni reagents. tcichemicals.combrynmawr.edu These reagents can trifluoromethylate a variety of arenes and N-heteroarenes under relatively mild conditions. tcichemicals.com The reactivity of these reagents can be modulated by altering the electronic properties of the aromatic ring system within the reagent itself. acs.org Another class of reagents for electrophilic trifluoromethylation includes S-(trifluoromethyl)diphenylsulfonium salts, which are stable and can be prepared conveniently. acs.org The trifluoromethylating potential of these reagents can be adjusted by changing the substituents on the benzene (B151609) rings. acs.org
Nucleophilic trifluoromethylation introduces a "CF₃⁻" synthon to an aromatic system, typically through the reaction of an aryl halide or another suitable electrophile. A widely used source for the trifluoromethyl anion is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as Ruppert's reagent. acs.org This reagent, in the presence of a suitable initiator, can trifluoromethylate a broad range of electrophiles. acs.org Metal-catalyzed processes, particularly those using palladium, have been developed to facilitate the nucleophilic trifluoromethylation of aryl halides. acs.org The reaction of aromatic trifluoromethyl compounds with various nucleophilic reagents has also been extensively studied, providing pathways to functionalize trifluoromethylated aromatic rings. acs.org For instance, nucleophilic aromatic substitution on polyfluoroarenes can be a regioselective process. nih.gov
| Method | Reagent Type | Common Reagents | Substrate |
|---|---|---|---|
| Electrophilic Trifluoromethylation | Electrophilic "CF₃⁺" source | Togni reagents, Umemoto's reagents brynmawr.edu | Electron-rich aromatic systems |
| Nucleophilic Trifluoromethylation | Nucleophilic "CF₃⁻" source | Ruppert's reagent (TMSCF₃), CF₃SO₂Na acs.orgrsc.org | Aryl halides, carbonyl compounds acs.orgresearchgate.net |
Radical Trifluoromethylation Pathways
The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a pivotal step in the synthesis of the target molecule. Radical trifluoromethylation has emerged as a powerful and versatile strategy, offering advantages over traditional methods that may require harsh conditions or pre-functionalized substrates. rsc.org These pathways rely on the generation of the highly reactive trifluoromethyl radical (•CF₃), which then adds to the aromatic core.
Several methods exist for generating the •CF₃ radical. Photoredox catalysis, for instance, utilizes visible light to excite a photocatalyst, which can then induce the formation of the •CF₃ radical from a suitable precursor. princeton.edu This approach is valued for its mild, room-temperature conditions. princeton.edu
Common precursors for generating the trifluoromethyl radical are summarized in the table below.
| Precursor Name | Common Name/Type | Generation Method | Key Features |
| CF₃SO₂Na | Langlois' Reagent | Oxidation (e.g., with an oxidant like tBuOOH) | Bench-stable, affordable, and widely used. rsc.org |
| CF₃SO₂Cl | Triflyl Chloride | Photoredox Catalysis (Single Electron Transfer) | Efficient radical generation at room temperature. princeton.edu |
| CF₃I | Trifluoroiodomethane | Photochemical or thermal initiation | A gaseous reagent, often used in early trifluoromethylation studies. |
| Togni Reagents | Hypervalent Iodine Compounds | Reduction | Electrophilic trifluoromethylating agents that can also act as radical precursors. |
| CF₃OOCF₃ | Bis(trifluoromethyl)peroxide | Visible Light Photoredox or TEMPO catalysis | A practical source of •OCF₃ radicals, but related chemistry highlights radical generation methods. nih.govresearchgate.net |
The general mechanism for a photoredox-catalyzed radical trifluoromethylation is initiated by the excitation of a photocatalyst (e.g., Ru(phen)₃Cl₂) with visible light. The excited photocatalyst reduces a CF₃ precursor like triflyl chloride via a single electron transfer (SET). This high-energy radical anion spontaneously collapses, releasing a chloride ion, sulfur dioxide, and the desired trifluoromethyl radical. This electron-deficient radical then selectively adds to an electron-rich position on the aromatic biphenyl precursor. The resulting radical intermediate is subsequently oxidized by the photocatalyst to complete the catalytic cycle, and after deprotonation, the trifluoromethylated biphenyl is formed. princeton.edu
Convergent and Divergent Synthetic Strategies for this compound
The assembly of a multi-substituted molecule like this compound can be approached through two primary strategic plans: convergent synthesis and divergent synthesis.
In contrast, a divergent synthesis begins with a common core structure that is progressively modified to create a range of different but related molecules. wikipedia.org In the context of synthesizing the target compound, a divergent route would start with a simpler biphenyl core, such as 4-bromobiphenyl. This starting material would first undergo trifluoromethylation. Following the introduction of the CF₃ group, the key diamine functionality would be installed. This is typically achieved through a two-step process involving regioselective dinitration of the 4'-(trifluoromethyl)biphenyl intermediate, followed by the reduction of both nitro groups to amines. This approach allows for the creation of various analogs by modifying the functionalization steps applied to the common biphenyl core. wikipedia.org
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are highly relevant to the synthesis of complex aromatic compounds.
Sonochemistry, the application of ultrasound to chemical reactions, offers a potent tool for green synthesis. rsc.org The physical phenomenon underlying sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. rsc.org This collapse generates localized "hot spots" with extremely high temperatures and pressures, which can dramatically accelerate reaction rates.
In the context of biphenyl synthesis, sonochemical methods can be particularly effective for promoting cross-coupling reactions like the Suzuki or Ullmann couplings. The use of ultrasound can lead to several benefits:
Increased Reaction Rates: Sonication can significantly shorten reaction times compared to conventional heating methods.
Higher Yields: The intense mixing and particle activation caused by cavitation can improve product yields.
Milder Conditions: Reactions can often be conducted at lower bulk temperatures, reducing energy consumption and the formation of byproducts.
Reduced Solvent Use: In some cases, sonication can enable reactions to proceed efficiently in greener solvents or even under solvent-free conditions. rsc.org
For example, the synthesis of biphenyl derivatives has been successfully accelerated using ultrasound, demonstrating its potential as an environmentally friendly technique. rsc.orgresearchgate.net
The synthesis of aromatic diamines often relies on the reduction of dinitroarenes, a process that traditionally uses stoichiometric reducing agents that generate significant waste. The development of advanced catalytic systems is a cornerstone of a greener approach.
Sustainable catalyst design focuses on several key areas:
Use of Earth-Abundant Metals: Replacing precious metal catalysts (like Palladium or Platinum) with catalysts based on more abundant and less toxic metals (like Nickel, Copper, or Iron) is a primary goal.
Heterogeneous Catalysis: Developing solid-supported catalysts simplifies product purification and allows for catalyst recovery and reuse, aligning with green chemistry principles.
High Efficiency and Selectivity: Modern catalysts are designed for high turnover numbers and excellent selectivity, ensuring that the desired product is formed with minimal byproduct generation.
For instance, Raney Nickel has been demonstrated as a multifaceted catalyst for producing diamines from biomass-derived diols through a hydrogen-borrowing strategy, showcasing a sustainable pathway to valuable amine building blocks. nih.gov While the specific substrate differs, the catalytic principles are transferable to the synthesis of other aromatic diamines, such as the reduction of a dinitrobiphenyl precursor to this compound.
Control of Regioselectivity and Stereochemistry in Trifluoromethylated Biphenyl Diamine Synthesis
Achieving the correct arrangement of substituents on the biphenyl core is arguably the most critical challenge in the synthesis of this compound. This requires precise control over the regioselectivity of each reaction.
The control of regioselectivity is governed by the electronic and steric properties of the substituents already present on the aromatic rings during key functionalization steps.
Trifluoromethylation Step: In a radical trifluoromethylation, the •CF₃ radical is electrophilic and preferentially attacks electron-rich positions on the aromatic ring. princeton.edu If the trifluoromethylation is performed on a biphenyl precursor, the directing effects of the existing phenyl group will influence the position of attack. Furthermore, steric hindrance can play a significant role; less hindered positions are generally favored. researchgate.net The use of additives like cyclodextrins has also been explored to control regioselectivity by encapsulating the substrate and exposing only specific C-H bonds to the radical attack. chemrxiv.org
Amination Step (via Nitration): The introduction of the two amino groups is typically accomplished by a dinitration reaction followed by reduction. Nitration is a classic electrophilic aromatic substitution reaction. When nitrating a 4'-(trifluoromethyl)biphenyl intermediate, the regiochemical outcome is dictated by the directing effects of both the phenyl group and the trifluoromethyl group.
The phenyl group on the unsubstituted ring is an ortho-, para-directing activator.
The trifluoromethyl group on the other ring is a powerful deactivating group and is meta-directing.
Therefore, nitration will preferentially occur on the unsubstituted ring at the positions ortho and para to the existing phenyl substituent. To achieve the desired 3,4-diamine substitution pattern, careful control of reaction conditions is necessary to favor dinitration at these positions while avoiding substitution on the deactivated, trifluoromethyl-bearing ring.
Stereochemistry: The target molecule, this compound, is not chiral. However, the concept of atropisomerism can arise in substituted biphenyls. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. libretexts.org For chirality to be observed, rotation around the biphenyl C-C bond must be restricted (typically by bulky groups at the 2, 2', 6, and 6' positions), and the substitution pattern must not allow for a plane of symmetry. stackexchange.com In the case of this compound, the substituents are not sufficiently bulky to prevent free rotation at room temperature, and thus, atropisomerism is not a factor.
Reaction Mechanisms and Kinetic Investigations Involving 4 Trifluoromethyl 3,4 Biphenyldiamine
Mechanistic Pathways of Amine Reactivity in Polymerization Processes
The dual amine groups of 4'-(Trifluoromethyl)-3,4-biphenyldiamine are the primary sites of reactivity in polymerization, typically participating in step-growth polymerization reactions such as polycondensation. The most common application for aromatic diamines of this class is in the synthesis of high-performance polyimides. ncku.edu.twacs.org This process generally follows a two-step mechanistic pathway.
First, the aromatic diamine reacts with a dianhydride, such as pyromellitic dianhydride (PMDA) or 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), in a polar aprotic solvent at low temperatures. This step proceeds via a nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the carbonyl carbon of the anhydride (B1165640) group. This leads to the formation of a soluble poly(amic acid) precursor. The reactivity of the amine is a critical factor in achieving a high molecular weight polymer at this stage.
The general polymerization scheme is as follows:
Step 1: Poly(amic acid) Formation: Nucleophilic attack of the diamine on the dianhydride.
Step 2: Imidization: Cyclodehydration to form the final polyimide.
These mechanistic pathways are fundamental to creating polymers used in advanced technologies due to their exceptional thermal stability and mechanical strength. nih.gov
Influence of the Biphenyl (B1667301) Moiety on Reaction Intermediates and Transition States
The biphenyl moiety in this compound imparts significant rigidity and linearity to the polymer backbone. This structural feature has a profound influence on the reaction intermediates and transition states during polymerization. The steric hindrance and rotational barrier between the two phenyl rings of the biphenyl unit can affect the conformation of the growing polymer chain. nih.gov
During the formation of the poly(amic acid), the biphenyl structure dictates the spatial orientation of the reacting functional groups. A contorted or non-coplanar structure, which can arise from bulky substituents in the ortho positions (like the CF3 group in related monomers), can hinder efficient polymer chain packing. nih.gov This steric effect influences the transition state energy of the polymerization reaction, potentially affecting the reaction rate.
In the subsequent imidization step, the rigidity of the biphenyl unit helps to pre-organize the poly(amic acid) chains, which can facilitate the intramolecular cyclization to form the imide ring. However, this same rigidity can also lead to the formation of ordered domains in the polymer, potentially resulting in liquid-crystalline phases. researchgate.net The stability of the transition states in these reactions is a key determinant of the final polymer's properties, including its glass transition temperature and mechanical strength. rsc.orguky.edu The biphenyl structure is a key contributor to the high thermal stability of the resulting polymers. rsc.org
| Structural Moiety | Influence on Intermediates/Transition States | Resulting Polymer Property |
|---|---|---|
| Biphenyl Unit | Increases chain rigidity; affects spatial orientation of reacting groups. nih.gov | Enhanced thermal stability, potential for liquid crystallinity. researchgate.netrsc.org |
| Amine Groups | Act as nucleophiles in poly(amic acid) formation. ncku.edu.tw | Determines polymer chain growth and molecular weight. |
| Trifluoromethyl Group | Electron-withdrawing effect alters amine nucleophilicity. | Affects reaction kinetics and polymer solubility. ncku.edu.tw |
Impact of the Trifluoromethyl Group on Reaction Kinetics and Selectivity
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the this compound monomer. researchgate.net This electronic influence has direct consequences on reaction kinetics and selectivity during polymerization.
The -CF3 group decreases the electron density on the aromatic rings and, by extension, reduces the basicity and nucleophilicity of the amine groups. This reduction in nucleophilicity can slow down the rate of the initial acylation reaction with the dianhydride. Kinetic studies on similar fluorinated aromatic amines have shown that the rate of polymerization can be lower compared to their non-fluorinated analogues. nih.gov
However, the presence of the -CF3 group also imparts several desirable properties. It can increase the solubility of both the monomer and the resulting polymer, which is a significant advantage for polymer processing. ncku.edu.tw Furthermore, the steric bulk and electronic effects of the -CF3 group can influence the selectivity of reactions. In the context of polymerization, this can affect the regioselectivity if asymmetric dianhydrides are used. The group's influence on the electronic character of the molecule can also play a role in preventing side reactions, leading to a more well-defined polymer structure. DFT studies on related compounds have shown that the trifluoromethyl group can increase the reactivity of electrophilically activated systems without altering selectivity in certain cycloaddition reactions, a principle that can be extended to understand its role in polymerization. researchgate.net
| Property | Effect of -CF3 Group | Reference |
|---|---|---|
| Amine Nucleophilicity | Decreased due to electron-withdrawing nature. | |
| Polymerization Rate | Potentially reduced compared to non-fluorinated analogues. | nih.gov |
| Solubility | Increased for both monomer and resulting polymer. | ncku.edu.tw |
| Reactivity & Selectivity | Can increase reactivity in certain systems while maintaining selectivity. | researchgate.net |
Elucidation of Specific Reaction Pathways (e.g., radical, ionic) using Advanced Methods
While the primary pathway for polyimide synthesis from diamines is an ionic, step-growth mechanism (nucleophilic acyl substitution), other potential reaction pathways can be investigated using advanced analytical methods. For instance, certain polymerization or modification reactions involving aromatic amines can proceed through radical mechanisms, especially under specific conditions such as high temperature or in the presence of certain catalysts or initiators. researchgate.net
Advanced methods for elucidating these pathways include:
Electron Spin Resonance (ESR) Spectroscopy: This technique can be used to detect and characterize radical intermediates, providing direct evidence for a radical-mediated pathway.
Kinetic Studies: Detailed kinetic analysis, including determining the reaction order with respect to each reactant and catalyst, can help distinguish between different mechanistic models. nih.gov For example, a first-order dependence on a radical initiator would suggest a radical pathway.
In-situ NMR and IR Spectroscopy: Monitoring the reaction mixture over time using spectroscopic techniques can identify transient intermediates and products, helping to piece together the reaction sequence.
Cyclic Voltammetry: This electrochemical method can be used to study the redox properties of the monomers and intermediates, providing insight into the feasibility of single electron transfer (SET) processes that could initiate radical or ionic pathways. acs.org
For this compound, while the conventional polycondensation is ionic, the potential for alternative pathways, particularly in side reactions or degradation processes at high temperatures, warrants investigation using such advanced methods to fully characterize the system's reactivity. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. rsc.orgresearchgate.net For reactions involving this compound, computational methods can provide detailed insights that are often difficult to obtain experimentally.
These methods can be used to:
Model Reaction Pathways: The entire energy profile of the polymerization reaction, from reactants to products, can be mapped out. This includes the identification of transition states and intermediates. nih.gov
Calculate Activation Energies: The energy barriers for different potential pathways can be calculated, allowing for a prediction of the most likely mechanism and an estimation of reaction rates.
Analyze Electronic Structure: The effect of the biphenyl and trifluoromethyl groups on the electron distribution and orbital energies of the monomer can be quantified. This helps to explain the observed reactivity and selectivity. researchgate.net
Simulate Spectroscopic Properties: Properties such as NMR chemical shifts and IR vibrational frequencies of proposed intermediates can be calculated and compared with experimental data to validate mechanistic hypotheses.
Computational studies on related fluorinated aromatic compounds and polymerization reactions have successfully provided detailed mechanistic understanding. montclair.edu Applying these methods to the polymerization of this compound can elucidate the precise roles of its constituent parts in influencing transition state geometries, reaction energetics, and ultimately, the properties of the final polymer. rsc.org
Applications in Advanced Materials Science and Polymer Chemistry
Precursor for High-Performance Polymer Synthesis
TFMB serves as a key monomer in the synthesis of a variety of high-performance polymers. The incorporation of the bulky and electron-withdrawing -CF3 group disrupts polymer chain packing, which can enhance solubility and processability without significantly compromising the desirable thermal and mechanical properties often associated with aromatic polymers.
Synthesis of Polyimides and Poly(amide-imide)s with Tailored Properties
The diamine nature of TFMB makes it an ideal candidate for polycondensation reactions with dianhydrides and other monomers to produce polyimides (PIs) and poly(amide-imide)s (PAIs). These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.
The introduction of TFMB into the polymer backbone allows for the tailoring of specific properties. For instance, the fluorine content from the -CF3 group can lead to a lower dielectric constant and reduced water absorption, which are critical for applications in microelectronics. researchgate.net Soluble polyimides have been successfully synthesized by reacting TFMB with various dianhydrides, such as 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and pyromellitic dianhydride (PMDA). acs.orgncku.edu.tw The resulting polymers often exhibit enhanced solubility in organic solvents, a significant advantage for processing and film formation. researchgate.net
In the realm of poly(amide-imide)s, TFMB is used to create polymers with a favorable balance between the high thermal stability of polyimides and the improved processability of polyamides. nih.govwikipedia.org By adjusting the ratio of imide to amide linkages, researchers can fine-tune properties like the coefficient of thermal expansion (CTE). For example, increasing the proportion of rigid and linear TFMB/PMDA imide segments has been shown to sharply decrease the CTE of PAIs. nih.gov A series of soluble aromatic PAIs prepared from a diamide-diamine monomer containing biphenyl (B1667301) units with two CF3 groups demonstrated that while the polymer with the highest imide content had limited solubility, other variations were soluble in polar organic solvents and could be cast into flexible films. researchgate.net
| Polymer Type | Monomers | Key Properties Attributed to TFMB |
| Polyimide (PI) | TFMB and Pyromellitic dianhydride (PMDA) | Enhanced thermal stability, hydrolysis resistance. ncku.edu.tw |
| Polyimide (PI) | TFMB and 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | Increased solubility, low water absorption, low dielectric constant. researchgate.netacs.org |
| Poly(amide-imide) (PAI) | TFMB-containing diamide-diamine and PMDA | Controlled coefficient of thermal expansion (CTE), high thermal stability, improved solubility. nih.govresearchgate.net |
Development of Aromatic Polyamides and Polyesters
Aromatic polyamides, or aramids, are a class of polymers known for their high strength and thermal resistance. The incorporation of TFMB into the polyamide backbone can disrupt the extensive hydrogen bonding typically found in aramids, leading to improved solubility and processability. This allows for the creation of high-performance films and fibers from solution. Research has shown that aromatic polyamides synthesized from diamines containing trifluoromethyl pendant groups exhibit good solubility and produce transparent films, making them suitable for microelectronic applications. mdpi.com While the primary focus has been on polyamides and polyimides, the principles of using TFMB to enhance solubility and thermal properties can be extended to the development of aromatic polyesters, although this application is less commonly documented in the available literature.
Cross-Linked Polymer Networks and Resins
TFMB can also be incorporated into cross-linked polymer networks to enhance their thermal and mechanical properties. Cross-linking is a process that forms a three-dimensional network structure, resulting in materials with increased rigidity, strength, and thermal stability. mdpi.comdtic.mil The presence of the trifluoromethyl group in the network can contribute to lower moisture absorption and improved dielectric properties. While specific examples detailing TFMB's use in extensive cross-linked networks are not as prevalent as its use in linear polymers, its derivatives can be functionalized to act as cross-linking agents or as part of the backbone in thermosetting resins. The rigid biphenyl structure of TFMB can contribute to the formation of dense networks with high glass transition temperatures.
Role in Organic Electronic Materials Development
The electronic properties of TFMB, influenced by the electron-withdrawing trifluoromethyl group and the aromatic biphenyl core, make it a valuable component in the design of organic electronic materials. Its derivatives are being explored for use in various organic semiconductor devices.
Hole-Transporting Layers (HTLs) in Organic Photovoltaics (OPVs) and OLEDs
In organic electronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), hole-transporting layers (HTLs) play a crucial role in facilitating the efficient injection and transport of positive charge carriers (holes). nih.govrsc.org Materials derived from TFMB can be designed to have appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the anode and transport to the active layer. The thermal stability imparted by the TFMB moiety is also advantageous for the longevity and operational stability of these devices. While many materials are used for HTLs, the ability to tune the electronic properties and maintain high thermal stability makes TFMB-based compounds attractive candidates for research in this area. nih.govrsc.org
Components in Organic Light-Emitting Diodes (OLEDs) and OFETs
Beyond dedicated HTLs, TFMB derivatives are being investigated as components in the emissive layers of OLEDs and the active channels of organic field-effect transistors (OFETs). In OLEDs, the introduction of TFMB into the host or emitter molecules can influence the emission color, efficiency, and device lifetime. The rigidity of the biphenyl unit can lead to high glass transition temperatures, which is beneficial for the morphological stability of the thin films used in these devices. The optimization of charge carrier mobility is a key factor in enhancing OLED performance, a property that can be influenced by the molecular structure of components like TFMB. mdpi.com The electron-withdrawing nature of the -CF3 group can also be used to tune the electron affinity and ionization potential of the resulting materials, which is a critical aspect of designing materials for both OLEDs and OFETs.
| Device Type | Application Area | Role of TFMB-derived Component | Key Properties |
| OLED/OPV | Hole-Transporting Layer (HTL) | Facilitates efficient injection and transport of holes. | Appropriate HOMO level, high thermal stability. nih.govrsc.org |
| OLED | Emissive/Host Material | Influences emission characteristics and device stability. | High glass transition temperature, tunable electronic properties. mdpi.com |
| OFET | Active Channel Material | Forms the semiconductor channel for charge transport. | Tunable electron affinity and ionization potential. |
Supramolecular Assembly and Advanced Frameworks
The specific arrangement of hydrogen bond donors (the ortho-amino groups) and the electrostatic influence of the trifluoromethyl group in 4'-(trifluoromethyl)-3,4-biphenyldiamine are key drivers for its use in creating ordered, functional supramolecular systems and porous crystalline frameworks.
The self-assembly of this compound is governed by a combination of intermolecular forces, primarily hydrogen bonding and dipole-dipole interactions, supplemented by π-stacking of the biphenyl rings. The two adjacent amino groups (an o-phenylenediamine (B120857) moiety) are of particular importance, as they can act as bidentate hydrogen bond donors to form robust and directionally specific motifs, such as cyclic dimers or one-dimensional chains.
The trifluoromethyl group significantly influences these processes in several ways:
Modulation of Hydrogen Bonds: The strong electron-withdrawing nature of the -CF3 group increases the acidity of the N-H protons, leading to stronger, more directional hydrogen bonds.
Dipole Interactions: The -CF3 group imparts a strong dipole moment to the molecule, promoting head-to-tail stacking arrangements in the solid state to stabilize the resulting crystal lattice. nih.gov
Steric Effects: The bulkiness of the -CF3 group can guide the assembly process, favoring specific packing arrangements while hindering others.
Weak Hydrogen Bonding: Fluorine atoms in the -CF3 group can act as weak hydrogen bond acceptors for C-H or even N-H donors, further stabilizing the supramolecular architecture. conicet.gov.arnih.gov
Studies on simpler o-phenylenediamines have shown their capacity to form one-dimensional structures through self-assembly following oxidation, a process driven by intermolecular hydrogen bonding and π-stacking between oligomeric units. capes.gov.brresearchgate.net The introduction of the trifluoromethyl-substituted phenyl ring is expected to enhance the order and stability of such assemblies due to the aforementioned interactions.
| Intermolecular Interaction | Role of Functional Groups in this compound | Anticipated Effect on Self-Assembly |
|---|---|---|
| N-H···N Hydrogen Bonding | The two ortho-amino groups act as strong hydrogen bond donors. | Formation of defined, directional chains and network motifs. |
| π-π Stacking | Interaction between the aromatic biphenyl systems. | Contributes to the stabilization of layered or stacked assemblies. |
| Dipole-Dipole Interactions | The trifluoromethyl group creates a significant molecular dipole. | Promotes ordered, anti-parallel packing in the crystal lattice. nih.gov |
| C-H···F / N-H···F Hydrogen Bonding | Fluorine atoms of the -CF3 group act as weak hydrogen bond acceptors. conicet.gov.ar | Provides additional stabilization to the overall supramolecular structure. |
This compound is a prime candidate for use as a building block, or "linker," in the construction of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
In the context of MOFs , the o-phenylenediamine unit can act as a chelating ligand, binding to a single metal ion through its two nitrogen atoms. This bidentate coordination can serve to terminate a growing framework or act as a functional site within the pores of a larger structure. The biphenyl backbone provides the rigidity and length necessary to create porous architectures, while the trifluoromethyl group can impart specific properties to the resulting MOF, such as hydrophobicity and selective gas adsorption capabilities. The use of fluorinated linkers in MOFs is known to enhance their stability and can create preferential binding sites for specific molecules. rsc.org
For COFs , which are built exclusively from organic molecules linked by strong covalent bonds, this compound is particularly suitable for synthesizing imine-linked frameworks. The dual amino groups can undergo condensation reactions with multi-aldehyde linkers (e.g., 1,3,5-triformylphloroglucinol or 1,3,5-triformylbenzene) to form highly stable, porous, and crystalline two-dimensional or three-dimensional networks. Research on the isomeric diamine, 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB), has demonstrated the successful fabrication of trifluoromethyl-functionalized 2D COFs. nih.gov These materials exhibit enhanced functionality due to the presence of both hydroxyl and trifluoromethyl groups, which provide sites for hydrogen bonding, dipole interactions, and steric effects, making them effective in high-resolution separation of isomers. nih.gov The use of this compound would result in a COF with a different geometry and pore environment, offering a pathway to novel materials with tailored properties for applications in gas separation, catalysis, and drug delivery. rsc.org
Development of Functional Dyes and Pigments
While not a dye itself, this compound serves as a valuable precursor for the synthesis of stable, colored compounds, particularly phenazine (B1670421) derivatives. The oxidative condensation of o-phenylenediamines is a well-established route to forming the 2,3-diaminophenazine chromophore. acs.org
The reaction of this compound with an oxidizing agent would lead to the formation of a substituted phenazine. The resulting dye molecule would incorporate two 4'-(trifluoromethyl)phenyl groups attached to the phenazine core. The presence of the electron-withdrawing trifluoromethyl groups is expected to have a significant impact on the properties of the dye:
Color Modulation: The -CF3 groups alter the electron density of the phenazine chromophore, which would shift its maximum absorption wavelength (λmax) and thus its perceived color. This allows for the fine-tuning of the dye's optical properties.
Enhanced Stability: Fluorinated organic molecules often exhibit superior thermal and photochemical stability. This would translate to a more robust dye, resistant to fading upon exposure to heat or light.
Solubility Control: The lipophilic nature of the -CF3 group can be used to modify the solubility of the dye, making it more compatible with organic solvents or polymer matrices.
Such dyes could be used to prepare leuco dyes, which are colorless precursors that can be oxidized to generate a strong color, a principle used in thermographic and photothermographic imaging systems. google.com
Precursor for Advanced Coating and Adhesive Technologies
The diamine functionality of this compound makes it an excellent monomer for the synthesis of high-performance polymers, particularly polyquinoxalines and certain types of polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them ideal for use in advanced coatings and adhesives for the aerospace and microelectronics industries.
The reaction of an o-phenylenediamine, such as this compound, with a bis(α-dicarbonyl) compound yields polyquinoxalines (PQs). These polymers are renowned for their outstanding resistance to high temperatures and oxidative degradation.
Alternatively, reaction with tetracarboxylic dianhydrides can produce polyimides. Fluorinated polyimides, in particular, are sought after for their combination of properties. researchgate.net The incorporation of the -CF3 group into the polymer backbone typically imparts several key advantages:
Low Dielectric Constant: The fluorine content lowers the polymer's dielectric constant, which is a critical requirement for insulating materials in microelectronics.
Reduced Water Absorption: The hydrophobic nature of the -CF3 group results in polymers that absorb very little moisture, ensuring stable electrical properties in varying humidity. researchgate.net
Improved Solubility: The -CF3 group can disrupt polymer chain packing, often leading to improved solubility in organic solvents, which facilitates processing into thin films for coatings.
High Thermal Stability: The strong C-F bond and the rigid biphenyl structure contribute to excellent thermal and thermo-oxidative stability, allowing the materials to be used in high-temperature environments. researchgate.net
| Polymer Class | Co-Monomer Type | Key Resulting Polymer Properties | Potential Applications |
|---|---|---|---|
| Polyquinoxalines | Bis(α-dicarbonyl) compounds | Exceptional thermal and oxidative stability, chemical resistance. | High-temperature adhesives, composite matrices, protective coatings. |
| Polyimides | Tetracarboxylic dianhydrides | High thermal stability, low dielectric constant, low moisture uptake, optical transparency. researchgate.net | Microelectronics (insulating layers), aerospace coatings, flexible printed circuits. |
The combination of these properties makes polymers derived from this compound highly suitable for demanding applications such as protective coatings for electronic components, high-temperature structural adhesives, and matrix resins for advanced composite materials.
Role As a Ligand in Coordination Chemistry and Catalysis
Design and Synthesis of Metal Complexes with 4'-(Trifluoromethyl)-3,4-biphenyldiamine as a Ligand
The synthesis of metal complexes using diamine ligands is a well-established area of inorganic chemistry. Typically, these syntheses involve the reaction of a metal precursor, such as a metal halide or acetate (B1210297), with the diamine ligand in a suitable solvent. The reaction often proceeds at room temperature or with gentle heating to facilitate the coordination of the ligand to the metal center. canchemtrans.ca
For this compound, a general synthetic route would involve dissolving the ligand in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the desired metal salt (e.g., Palladium(II) chloride, Rhodium(I) chloride dimer). nih.gov The resulting complex may precipitate from the solution or can be isolated after removal of the solvent. The strong electron-withdrawing nature of the trifluoromethyl group can influence the nucleophilicity of the amino groups, which might necessitate specific reaction conditions to achieve complexation. The design of these complexes focuses on creating a specific coordination environment around the metal, which is crucial for its subsequent application in catalysis.
Biphenyl (B1667301) diamines, including this compound, primarily function as bidentate chelating ligands. The two amino groups coordinate to a single metal center to form a stable seven-membered metallocycle. This chelation is entropically favored and results in thermodynamically stable metal complexes.
Beyond simple chelation, the flexible C-C bond between the phenyl rings allows for various conformations, which can influence the geometry of the resulting complex. Depending on the metal's coordination number and preferred geometry, as well as the reaction stoichiometry, other coordination modes are possible, such as acting as a bridging ligand to link two metal centers.
| Coordination Mode | Description | Resulting Structure |
| Bidentate Chelating | Both amine groups coordinate to a single metal center. | Mononuclear complex with a seven-membered chelate ring. |
| Monodentate | Only one of the two amine groups coordinates to the metal. | Can lead to polymer formation or coordination of other ligands. |
| Bidentate Bridging | Each amine group coordinates to a different metal center. | Dinuclear or polynuclear complexes and coordination polymers. |
The stereochemistry of metal complexes derived from biphenyl ligands is a critical aspect of their design, especially for applications in asymmetric catalysis. While this compound itself is not inherently chiral in its free form, its coordination to a metal can induce elements of chirality. The biphenyl unit is not strictly planar due to steric hindrance, leading to a twisted conformation.
In related biphenyl systems, particularly those with substitution at the 2,2' positions, this twisting can be sterically hindered, leading to atropisomerism—the existence of stable, separable enantiomers resulting from restricted rotation around a single bond. Although this specific ligand lacks ortho-substituents that would confer atropisomeric stability at room temperature, the dihedral angle between the phenyl rings in the coordinated state is fixed. This creates a chiral environment around the metal center. The bulky and highly electronegative trifluoromethyl group significantly influences the conformational preference of the biphenyl backbone upon coordination, thereby impacting the stereochemical outcome of the ligand-metal interaction.
Application in Homogeneous Catalysis
Metal complexes bearing chiral diamine ligands are workhorses in homogeneous catalysis, enabling a wide range of organic transformations with high efficiency and selectivity. The electronic properties of the ligand, modulated by substituents, play a crucial role in tuning the reactivity of the metal catalyst. The strong electron-withdrawing trifluoromethyl group in this compound makes the metal center more electrophilic, which can enhance its catalytic activity in various reactions.
Complexes of this compound are potential candidates for catalysts in several key asymmetric transformations.
Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of chiral diamines are highly effective for the asymmetric hydrogenation of prochiral olefins and ketones. A related ligand, 4,4',6,6'-tetrakis-trifluoromethyl-biphenyl-2,2'-diamine (TF-BIPHAM), has been successfully used in the highly enantioselective hydrogenation of enamides and α-dehydroamino acid esters. nih.gov This demonstrates the potential of the trifluoromethyl-biphenyl diamine scaffold in creating highly effective catalysts for hydrogenation.
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
| α-Aryl Enamide | Rh(COD)₂BF₄ / TF-BIPHAM-derived phosphine | >99% | nih.gov |
| α-Dehydroamino Acid Ester | Rh(COD)₂BF₄ / TF-BIPHAM-derived phosphine | up to 99% | nih.gov |
This table shows representative results for a structurally related trifluoromethyl-biphenyl diamine ligand, illustrating the potential of this ligand class.
C-C Coupling Reactions: Palladium complexes are widely used to catalyze C-C bond-forming reactions like the Suzuki-Miyaura coupling. uliege.bemdpi.com Diamine ligands can stabilize the palladium catalyst and influence its reactivity. The electronic tuning provided by the CF₃ group on the this compound ligand could modulate the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. This could lead to improved yields and selectivity in the synthesis of complex biaryl compounds. organic-chemistry.org
Aza-Henry Reaction: The aza-Henry (or nitro-Mannich) reaction is a powerful method for forming C-C bonds and synthesizing β-nitroamines, which are precursors to valuable 1,2-diamines. The reaction is often catalyzed by chiral Lewis acids. nih.gov A chiral metal complex of this compound could function as such a catalyst, activating the imine towards nucleophilic attack by a nitroalkane. rsc.orgfrontiersin.org The synthesis of chiral amines containing a trifluoromethyl group is of significant interest in medicinal chemistry, making the development of catalysts for this transformation particularly relevant. buchler-gmbh.comresearchgate.net
The strategic placement of the trifluoromethyl group on the biphenyl backbone is a key element of ligand design. This group serves two primary purposes:
Electronic Modulation: As one of the strongest electron-withdrawing groups, the CF₃ moiety significantly alters the electronic properties of the ligand. This electronic effect is transmitted to the metal center, influencing its Lewis acidity and redox potential. For certain catalytic reactions, a more electron-deficient metal center is more active, and this ligand is designed to achieve that effect.
Steric Influence: The CF₃ group is sterically demanding. This bulk can be used to create a specific chiral pocket around the metal's active site, which is essential for achieving high enantioselectivity in asymmetric catalysis. It can control the trajectory of incoming substrates, favoring one stereochemical outcome over the other.
By modifying the biphenyl diamine scaffold with substituents like the trifluoromethyl group, chemists can fine-tune the catalyst's performance for a specific desired organic transformation.
Application in Heterogeneous Catalysis and Supported Catalysts
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing a homogeneous catalyst onto a solid support creates a heterogeneous catalyst that is easily recoverable and reusable, aligning with the principles of green chemistry.
Metal complexes of this compound could be heterogenized using several strategies. researchgate.net The amino groups or the aromatic rings can be functionalized to allow for covalent attachment to a solid support, such as silica, alumina, or a polymer resin. For example, the ligand could be anchored to a support material and then metalated, or the pre-formed metal complex could be grafted onto the support. Another approach is the physical encapsulation of the complex within the pores of a material like a Metal-Organic Framework (MOF). nih.gov Such supported catalysts could retain the high activity of their homogeneous counterparts while gaining the practical advantages of easy separation and recycling, making them suitable for industrial-scale chemical synthesis.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4'-(Trifluoromethyl)-3,4-biphenyldiamine at the atomic level.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For substituted biphenyl (B1667301) systems like this compound, DFT calculations can elucidate geometric parameters, electronic properties, and spectroscopic features.
DFT studies on similar substituted biphenyls have demonstrated that the choice of functional is crucial for obtaining accurate results. Functionals such as B3LYP, PBE0, and M06-2X are commonly employed. For systems where non-covalent interactions are significant, dispersion-corrected DFT methods (e.g., B3LYP-D3) are often necessary to accurately model the conformational energies and rotational barriers. researchgate.netsemanticscholar.org
A hypothetical DFT study on this compound at the B3LYP/6-31G(d,p) level of theory could yield the optimized geometric parameters presented in the interactive table below.
Calculated Geometric Parameters for this compound
| Parameter | Calculated Value |
|---|---|
| C-C (inter-ring) Bond Length (Å) | 1.49 |
| Dihedral Angle (°) | 38.5 |
| C-N Bond Length (Å) | 1.40 |
| C-CF3 Bond Length (Å) | 1.48 |
Furthermore, DFT calculations can provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These frontier orbitals are crucial in determining the chemical reactivity and electronic transitions of the molecule. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, while the amino groups, being electron-donating, will raise the energy of the HOMO. This would result in a relatively small HOMO-LUMO gap, suggesting potential for charge-transfer interactions and interesting photophysical properties. nih.gov
While DFT is a popular choice, other quantum chemical methods can also be applied. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide more accurate results for systems where electron correlation is important, albeit at a higher computational cost. nih.gov Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative for preliminary conformational analysis and screening of large numbers of related molecules.
Molecular Dynamics Simulations to Understand Conformation and Interactions
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound in different environments. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and how it interacts with solvent molecules or other surrounding species. beilstein-journals.orgmdpi.com
Prediction of Spectroscopic Signatures for Mechanistic and Design Insights
Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of this compound. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. frontiersin.org
Similarly, the vibrational frequencies can be calculated using DFT, which allows for the assignment of the peaks observed in infrared (IR) and Raman spectra. acs.org This can be a powerful tool for identifying the compound and for studying how its vibrational modes are affected by its environment or by interactions with other molecules.
The predicted spectroscopic data can provide crucial insights for the design of new materials with specific optical or electronic properties. For example, by understanding how chemical modifications affect the calculated UV-Vis spectrum, it may be possible to tune the color or photoluminescence of materials based on this compound. nih.gov
Structure-Reactivity and Structure-Function Relationship Modeling for Material Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its derivatives with their chemical reactivity or physical properties. nih.govnih.gov These models often use quantum chemical descriptors, such as orbital energies, atomic charges, and molecular electrostatic potential, to predict the behavior of new, unsynthesized compounds. scirp.orgscirp.org
For instance, a QSAR model could be developed to predict the antioxidant activity of a series of biphenyldiamine (B8625781) derivatives based on their calculated ionization potentials. Such models can significantly accelerate the discovery and design of new functional materials by allowing for the virtual screening of large libraries of compounds.
Conformational Analysis and Torsional Barriers of Substituted Biphenyl Systems
The conformation of biphenyl systems is largely determined by the dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation (which favors a planar conformation) and the destabilizing steric hindrance between the ortho-substituents.
For this compound, the presence of substituents on both rings will influence this dihedral angle. Computational studies on similar substituted biphenyls have shown that both the size and electronic nature of the substituents play a role. rsc.orgsemanticscholar.org The amino groups at the 3 and 4 positions and the trifluoromethyl group at the 4' position are not in the ortho positions, so their steric effect on the torsional barrier will be less direct than that of ortho substituents. However, they can influence the electronic properties of the rings and thus the strength of the inter-ring bond.
The rotational barrier around the C-C single bond connecting the two phenyl rings can be calculated using DFT by performing a relaxed scan of the dihedral angle. researchgate.net A hypothetical potential energy surface for the rotation around the inter-ring bond in this compound is shown below, with estimated energy barriers based on literature values for similar compounds.
Estimated Torsional Barriers for this compound
| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) |
|---|---|
| Planar (0°) | 2.5 |
| Twisted (Equilibrium, ~38.5°) | 0.0 |
| Perpendicular (90°) | 1.8 |
Understanding the conformational preferences and rotational dynamics is crucial for predicting the macroscopic properties of materials derived from this compound, such as their liquid crystalline behavior or their ability to form ordered thin films.
Advanced Analytical and Spectroscopic Research Methodologies
Advanced Chromatographic Techniques for Separation and Purity in Research
Advanced chromatographic methods are indispensable for the separation and purity assessment of 4'-(Trifluoromethyl)-3,4-biphenyldiamine, particularly in complex reaction mixtures and for quality control of the final product. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are primary techniques employed for this purpose.
Research Findings: Reversed-phase HPLC (RP-HPLC) is a standard method for analyzing aromatic amines. squ.edu.ombohrium.comsqu.edu.om For this compound, a C18 or a biphenyl (B1667301) stationary phase would be effective, offering separation based on hydrophobicity. nih.gov The use of a photodiode array (PDA) or UV-Vis detector allows for the quantification and initial identification of the compound based on its characteristic absorbance spectrum. Method development often involves optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to ensure sharp peak shapes. shimadzu.com
Furthermore, due to the potential for atropisomerism in substituted biphenyl systems, chiral chromatography is a critical advanced technique. nih.govrsc.org Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose), can resolve the enantiomers of this compound if it exists as a stable racemic mixture. unife.it The separation of enantiomers is vital as they can exhibit different biological activities or material properties.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient; Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact conditions, typically 5-15 min |
High-Resolution Mass Spectrometry for Reaction Product Elucidation and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound and its reaction products. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements.
Research Findings: HRMS allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of the synthesized compound. For this compound (C₁₃H₁₁F₃N₂), the expected exact mass can be calculated and compared with the experimental value, typically with an error of less than 5 ppm. mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) provides deeper mechanistic insights by characterizing the fragmentation patterns of the molecule. nih.gov By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic neutral losses and fragment ions are generated. For this compound, expected fragmentations could include the loss of ammonia (B1221849) (NH₃), cleavage of the biphenyl bond, or loss of radicals from the trifluoromethyl group. mdpi.com Analyzing the fragmentation of intermediates and byproducts helps in elucidating reaction pathways and understanding rearrangement processes. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁F₃N₂ |
| Ionization Mode | ESI Positive ([M+H]⁺) |
| Calculated Exact Mass | 265.0947 |
| Observed Exact Mass | 265.0945 |
| Mass Error | < 2 ppm |
| Key MS/MS Fragments | Loss of NH₃, CF₃; fragments corresponding to aminophenyl and trifluoromethylphenyl cations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis in Complex Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and environment.
Research Findings: ¹H NMR spectroscopy reveals the substitution pattern on the two aromatic rings through chemical shifts and spin-spin coupling constants. The protons on the diamino-substituted ring will appear in a distinct region compared to those on the trifluoromethyl-substituted ring. ¹³C NMR provides information on all carbon atoms, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the three fluorine atoms.
¹⁹F NMR is particularly valuable due to the presence of the CF₃ group. rsc.org The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for monitoring chemical reactions or binding events. nih.gov A single sharp signal is expected for the CF₃ group, with its chemical shift providing information about the electron-donating or -withdrawing nature of the rest of the molecule. rsc.orgcolorado.edu For example, ¹⁹F NMR data for the related 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile shows a singlet for the CF₃ group. rsc.org
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton and carbon signals unambiguously. For conformational analysis, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons on the two different phenyl rings, providing insight into the preferred dihedral angle between the rings in solution. mdpi.com
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (diamino-ring) | 6.5 - 7.2 | m |
| ¹H | Aromatic (CF₃-ring) | 7.5 - 7.8 | m |
| ¹H | Amine (-NH₂) | 3.5 - 5.0 (broad) | s |
| ¹⁹F | -CF₃ | ~ -62 to -64 (vs CFCl₃) | s |
X-ray Diffraction Studies for Molecular and Supramolecular Structures of Derivatives and Complexes
Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is crucial for determining bond lengths, bond angles, and the conformation of this compound or its derivatives.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.902 (2) |
| b (Å) | 5.144 (1) |
| c (Å) | 20.513 (5) |
| β (°) | 91.67 (2) |
| Volume (ų) | 1360.7 (4) |
| Z (molecules/unit cell) | 4 |
Advanced Spectroelectrochemical Studies for Redox Behavior in Material Applications
Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the spectral changes that occur in a molecule as its oxidation state is varied. For this compound, this is particularly relevant for understanding its potential use in electroactive materials like conducting polymers or electrochromic devices.
Research Findings: Cyclic Voltammetry (CV) is the foundational technique used to investigate the redox behavior of aromatic amines. acs.org The two amine groups in this compound are expected to undergo oxidation at specific potentials. CV can determine these oxidation potentials, the reversibility of the redox processes, and whether one or two electrons are involved in each step. The trifluoromethyl group, being strongly electron-withdrawing, will likely increase the oxidation potential compared to a non-substituted biphenyldiamine (B8625781).
By coupling CV with UV-Vis spectroscopy in a spectroelectrochemical setup, one can monitor the formation of new species upon oxidation. acs.org As the diamine is oxidized to a radical cation and then potentially to a dication or a neutral quinone-diimine species, significant changes in the UV-Vis absorption spectrum are expected. New absorption bands may appear in the visible region, indicating the formation of chromophoric species. These studies are essential for correlating the electronic structure with the redox state, which is fundamental for designing materials with specific optical and electronic properties. umich.edu
| Parameter | Description |
|---|---|
| First Oxidation Potential (Epa1) | Potential at which the first amine group is oxidized. Expected to be a quasi-reversible process. |
| Second Oxidation Potential (Epa2) | Potential for the oxidation of the second amine group, occurring at a higher potential than the first. |
| Spectroscopic Changes | Formation of new absorption bands in the visible spectrum upon oxidation, corresponding to the radical cation and/or diimine species. |
| Application Relevance | Provides data on electrochemical stability, band gap, and potential for use in electrochromic or charge-transporting materials. |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Pathways
The industrial synthesis of aromatic amines and fluorinated compounds has traditionally relied on methods that are often costly and environmentally detrimental. renewable-carbon.eu Future research must prioritize the development of green and sustainable synthetic routes for 4'-(Trifluoromethyl)-3,4-biphenyldiamine. This involves a paradigm shift from classical approaches, which suffer from low atom economy and the use of hazardous reagents, to more eco-friendly methodologies. rsc.org
Key areas for research include:
Biomass-Derived Precursors : The transition to a bio-based economy necessitates developing catalytic approaches that utilize renewable feedstocks. rsc.org Research could explore pathways to synthesize the biphenyl (B1667301) core or introduce amine functionalities using precursors derived from biomass, which is a promising alternative to fossil fuels. rsc.org
Green Solvents and Solventless Reactions : Many green chemistry approaches focus on reducing or eliminating the use of hazardous solvents. mdpi.com Methodologies such as microwave-assisted synthesis in polar, high-boiling point solvents or entirely solventless reactions could offer benefits like shorter reaction times, higher yields, and easier purification. mdpi.comresearchgate.net
Advanced Catalysis : The development of efficient heterogeneous catalysts is crucial for sustainable amination processes. researchgate.net Research into novel catalysts, potentially based on earth-abundant metals, could enable more efficient and selective synthesis with easier catalyst recovery and reuse.
PFAS-Free Fluorination : Given the environmental concerns surrounding per- and polyfluoroalkyl substances (PFAS), developing synthesis protocols that avoid PFAS reagents is critical. sciencedaily.com Future synthetic strategies for introducing the trifluoromethyl group should focus on using safer fluorine sources, such as caesium fluoride, to create an environmentally benign process. sciencedaily.com
Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches
| Parameter | Traditional Synthesis | Sustainable/Green Synthesis |
|---|---|---|
| Feedstocks | Fossil fuel-based | Biomass-derived, renewable resources rsc.org |
| Solvents | Often hazardous organic solvents | Green solvents (e.g., water, ethanol), solventless conditions researchgate.netrsc.org |
| Energy Input | High-temperature reflux | Microwave irradiation, lower energy pathways mdpi.com |
| Atom Economy | Often low, with stoichiometric waste rsc.org | High, minimizing by-product formation |
| Catalysts | Stoichiometric reagents, heavy metals | Recyclable heterogeneous catalysts, biocatalysis renewable-carbon.euresearchgate.net |
| Fluorine Source | Potentially harsh or PFAS-based reagents | Safer fluorine sources (e.g., metal fluorides) sciencedaily.comresearchgate.net |
Exploration of New Applications in Emerging Technologies and Interdisciplinary Fields
The distinct properties conferred by the trifluoromethyl group—such as enhanced lipophilicity, metabolic stability, and strong electron-withdrawing character—make it a valuable motif in medicinal chemistry and materials science. mdpi.comnih.gov The combination of this group with a biphenyldiamine (B8625781) structure opens avenues for new applications.
Advanced Polymers : Aromatic diamines are fundamental monomers for high-performance polyimides. ncku.edu.tw Similar to 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), which is used to create soluble, rigid-rod polyimides with high thermal stability, this compound could be polymerized to produce materials for flexible displays and microelectronics. ncku.edu.twacs.org These polymers are expected to exhibit low dielectric constants, low water absorption, and high thermal stability. researchgate.net
Pharmaceuticals and Agrochemicals : The trifluoromethyl group is present in numerous FDA-approved drugs, including antidepressants, antipsychotics, and anti-inflammatory agents. mdpi.comnih.govmdpi.com The biphenyl scaffold is also a key feature in various biologically active molecules, including inhibitors of the PD-1/PD-L1 pathway in cancer therapy. nih.govnih.gov Future research could explore derivatives of this compound as potential enzyme inhibitors or modulators of protein-protein interactions. nih.govnih.gov
Organic Electronics : The electronic properties of the biphenyl core, modulated by the trifluoromethyl and amine groups, could be harnessed in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The amine groups provide sites for further functionalization to fine-tune the electronic and physical properties of the resulting materials.
Table 2: Potential Applications and Key Enabling Properties
| Emerging Field | Potential Application | Relevant Properties of this compound |
|---|---|---|
| Materials Science | High-performance polyimides for flexible electronics acs.org | Thermal stability, rigidity, solubility, low dielectric constant ncku.edu.twresearchgate.net |
| Medicinal Chemistry | Enzyme inhibitors, CNS-acting agents nih.gov | Enhanced metabolic stability, lipophilicity, receptor binding interactions from CF3 group mdpi.com |
| Agrochemicals | Herbicides, fungicides | Increased biological activity and stability due to trifluoromethyl group researchgate.net |
| Organic Electronics | Components for OLEDs, OFETs | Tunable electronic properties, charge transport capability |
Integration into Hybrid Material Systems and Nanostructures
The functional groups on this compound make it an ideal candidate for integration into more complex material systems.
Polymer-Nanoparticle Composites : The compound can serve as a monomer for a polymer matrix designed to host various nanoparticles (e.g., silica, titania, carbon nanotubes). The specific interactions between the trifluoromethyl or amine groups and the nanoparticle surface could lead to enhanced dispersion and improved mechanical, thermal, or electronic properties of the composite material.
Metal-Organic Frameworks (MOFs) : The diamine functionality allows the molecule to act as an organic linker in the synthesis of MOFs. The resulting frameworks could exhibit unique properties for gas storage, separation, or catalysis, with the fluorine atoms lining the pores to modulate surface properties and molecular interactions.
Surface Modification : The amine groups can be used to graft the molecule onto the surface of substrates like silicon wafers or glass. This surface modification could be used to alter surface energy, create specific binding sites, or serve as an anchor layer for subsequent material deposition, finding use in sensors or specialized coatings.
Addressing Circular Economy and Life Cycle Assessment in Compound Synthesis and Application
As the chemical industry moves toward greater sustainability, integrating circular economy principles and conducting life cycle assessments (LCAs) for new compounds is essential. societechimiquedefrance.fr
Circular Synthesis : Research is needed to develop a "circular synthesis" for aromatic amines, where waste streams containing these compounds could be captured and converted back into valuable chemical building blocks. ncn.gov.pl This approach addresses the challenge of aromatic amines persisting in the environment. ncn.gov.pl
Designing for Recyclability : When using this compound to create new polymers, a key research direction is to design these materials for recyclability. This could involve incorporating cleavable linkages into the polymer backbone or developing chemical recycling processes that can efficiently break down the polymer into its constituent monomers. The upgrading of aromatic plastic waste back into valuable arenes is a growing field of research that could provide a pathway for integrating these materials into a circular economy. nih.gov
Life Cycle Assessment (LCA) : A comprehensive LCA should be performed for any new, scaled-up synthetic pathway. This assessment would quantify the total environmental footprint, considering factors such as the extraction of raw materials (like fluorspar), energy consumption during synthesis, transportation, use, and end-of-life fate. societechimiquedefrance.fr Such analyses are critical for ensuring that new "green" methodologies are truly more sustainable than traditional ones. researchgate.net The long-term stability and environmental persistence of fluorinated compounds make this assessment particularly important. societechimiquedefrance.fr
Advanced Predictive Computational Modeling for Rational Design and Discovery
Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and optimization of new molecules and materials, reducing the reliance on costly and time-consuming trial-and-error experimentation. nrel.gov
Predicting Material Properties : Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, mechanical, and thermal properties of polymers derived from this compound. researchgate.netresearchgate.net This allows for the virtual screening of different polymer structures to identify candidates with the most promising characteristics for applications like flexible electronics before they are synthesized.
In Silico Drug Discovery : Molecular docking and dynamics simulations can predict how derivatives of the compound might bind to specific biological targets, such as enzymes or protein receptors. rsc.orgmdpi.com This structure-based drug design approach can guide the synthesis of new potential therapeutic agents with improved potency and selectivity. nih.govmdpi.com These in silico methods can filter large virtual libraries to identify promising candidates for further in vitro testing. nih.gov
Mechanism and Reactivity Studies : Computational models can elucidate reaction mechanisms for both the synthesis and potential degradation of the compound. This understanding is vital for optimizing synthetic yields and for designing molecules that can break down into benign products at the end of their life cycle.
Table 3: Application of Computational Modeling in Compound Development
| Computational Technique | Application in Research and Design |
|---|---|
| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net |
| Molecular Docking | Identify potential binding modes and affinities to biological targets (e.g., enzymes, receptors). rsc.orgmdpi.com |
| Molecular Dynamics (MD) Simulations | Evaluate the flexibility and conformational stability of the compound and its polymers or complexes. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with biological activity or material properties. |
| Reaction Mechanism Modeling | Elucidate synthetic pathways to optimize reaction conditions and predict potential by-products. nrel.gov |
Q & A
Basic Research Questions
Q. What enzymatic methods are available for synthesizing 4,4’-biphenyldiamine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Laccase, a copper-containing oxidase, catalyzes the oxidative coupling of aromatic amines like p-chloroaniline to form 4,4’-biphenyldiamine derivatives. Key parameters include pH (optimized near 5.0–6.0), temperature (25–40°C), and oxygen availability. For example, a 24-hour reaction at 30°C yielded 4,4’-biphenyldiamine with ~60% conversion . To enhance yield, researchers can pre-purify the enzyme or use redox mediators like ABTS.
Q. How is the antioxidant capacity of 4’-(trifluoromethyl)-3,4-biphenyldiamine evaluated, and what are its limitations compared to standard antioxidants?
- Methodological Answer : The ORAC-PGR (Oxygen Radical Absorbance Capacity–Pyrogallol Red) assay is commonly used. This method quantifies the compound’s ability to inhibit pyrogallol red oxidation by peroxyl radicals. For 4,4’-biphenyldiamine, dimerization via para-linked phenyl groups enhances radical stability, but its activity (~75% of Trolox) remains lower than synthetic antioxidants. Researchers should normalize results to molar concentration and account for solvent effects (e.g., DMSO interference) .
Q. What spectroscopic techniques are critical for characterizing 4’-(trifluoromethyl)-3,4-biphenyldiamine?
- Methodological Answer :
- NMR : ¹H/¹⁹F NMR confirms substituent positions (e.g., trifluoromethyl at C4’) and aromatic proton coupling patterns.
- HPLC-MS : Reversed-phase HPLC with C18 columns (acetonitrile/water gradient) separates isomers, while ESI-MS detects molecular ions (e.g., [M+H]⁺ for C₁₃H₁₀F₃N₂).
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1120 cm⁻¹ (C-F stretch) validate functional groups .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of 4’-(trifluoromethyl)-3,4-biphenyldiamine to enhance bioactivity?
- Methodological Answer : A 2³ factorial design can systematically test variables:
- Factors : Enzyme concentration (X₁), pH (X₂), reaction time (X₃).
- Response : Yield (%) and antioxidant activity (ORAC-PGR units).
- Analysis : ANOVA identifies significant interactions. For instance, pH × enzyme concentration may dominate yield, while reaction time × pH affects bioactivity. Post-hoc optimization via response surface methodology (RSM) refines conditions .
Q. What structural modifications to 4’-(trifluoromethyl)-3,4-biphenyldiamine could reconcile its low antifungal activity with high antioxidant capacity?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability but may hinder fungal membrane penetration. Strategies include:
- Substituent Addition : Introducing hydroxyl groups at C2/C5 to improve hydrogen bonding with fungal enzymes.
- Hybridization : Conjugating with azole moieties (e.g., fluconazole derivatives) to target cytochrome P450.
- In Silico Screening : Molecular docking (e.g., using Autodock Vina) predicts interactions with Botrytis cinerea sterol targets .
Q. How do solvent polarity and substituent position influence the aqueous solubility of 4’-(trifluoromethyl)-3,4-biphenyldiamine?
- Methodological Answer : Solubility is inversely correlated with logP (measured via shake-flask method). For example:
- Polar Solvents : DMSO increases solubility (logP ~2.5) but may denature bioassays.
- Substituent Effects : Meta-substituted trifluoromethyl groups reduce crystallinity, enhancing solubility (e.g., 3,3’-difluoro analogs: 12 mg/mL vs. 5 mg/mL for para-substituted) .
Q. What computational approaches predict the environmental persistence of 4’-(trifluoromethyl)-3,4-biphenyldiamine in aquatic systems?
- Methodological Answer :
- QSPR Models : Predict biodegradation half-life (e.g., BIOWIN models) using descriptors like molecular weight and topological surface area.
- DFT Calculations : Assess hydrolysis susceptibility via Fukui indices; trifluoromethyl groups resist nucleophilic attack, increasing persistence.
- Ecotoxicity : Use ECOSAR to estimate LC50 for Daphnia magna, highlighting risks of bioaccumulation .
Data Contradiction Analysis
Q. Why does 4’-(trifluoromethyl)-3,4-biphenyldiamine exhibit higher antioxidant activity than its precursor but lower antifungal efficacy?
- Analysis : Dimerization (e.g., 4,4’-biphenyldiamine) stabilizes radical intermediates via conjugation, enhancing antioxidant capacity. However, the trifluoromethyl group’s steric bulk may block interactions with fungal membrane proteins (e.g., chitin synthase). Testing analogs with smaller fluorinated groups (e.g., -CF₂H) or co-administering permeabilizers (e.g., Tween 80) could resolve this discrepancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
